molecular formula C17H23N3O4 B2417302 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1795434-65-9

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2417302
CAS No.: 1795434-65-9
M. Wt: 333.388
InChI Key: QXVVNGMPUXTWGW-UHFFFAOYSA-N
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Description

N-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered significant attention in the scientific community for its unique chemical structure and potential applications. The compound is notable for its pyrazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Formation of the pyrazole ring: : The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.

  • Alkylation: : The next step involves the alkylation of the pyrazole ring with a suitable alkylating agent.

  • Ether formation: : The hydroxyethoxy group is introduced through a nucleophilic substitution reaction with ethylene oxide.

  • Amidation: : Finally, the carboxamide group is formed via the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound involves optimization of the above synthetic routes for scalability and efficiency. Typical conditions include:

  • Temperature control: : Reactions are conducted at controlled temperatures to ensure high yields and purity.

  • Catalysts: : Use of suitable catalysts to enhance reaction rates and selectivity.

  • Purification: : Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl and methoxy groups can be oxidized under strong oxidizing conditions.

  • Reduction: : The carboxamide group can be reduced to an amine under reducing conditions.

  • Substitution: : The aromatic p-tolyl group can undergo electrophilic substitution reactions.

  • Hydrolysis: : The ether and amide linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Halogens, nitrating agents.

  • Hydrolysis conditions: : Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

The products formed from these reactions depend on the specific conditions but include:

  • Oxidation products: : Carboxylic acids, aldehydes.

  • Reduction products: : Amines, alcohols.

  • Substitution products: : Halogenated compounds, nitro compounds.

  • Hydrolysis products: : Alcohols, carboxylic acids.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a modulator of biological pathways.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

  • Molecular Targets: : The compound is known to bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits unique features such as:

  • Enhanced Stability: : Due to its specific substituents.

  • Increased Biological Activity: : Resulting from its structural features.

Similar Compounds

Some compounds similar in structure include:

  • N-(2-(2-hydroxyethoxy)-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • N-(2-(2-hydroxyethoxy)-2-(m-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • N-(2-(2-hydroxyethoxy)-2-(o-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

This compound stands out due to its specific substituents and their influence on its chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-12-4-6-13(7-5-12)15(24-9-8-21)10-18-16(22)14-11-20(2)19-17(14)23-3/h4-7,11,15,21H,8-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVVNGMPUXTWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CN(N=C2OC)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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